molecular formula C11H16FNO B13246780 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline

2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline

Cat. No.: B13246780
M. Wt: 197.25 g/mol
InChI Key: MNIAJYADVOERJS-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline: is an organic compound with the molecular formula C11H16FNO It is a derivative of aniline, where the amino group is substituted with a 2-fluoro group and a 1-methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to form 4-nitrotoluene.

    Reduction: The nitro group of 4-nitrotoluene is reduced to form 4-methylaniline.

    Fluorination: The amino group of 4-methylaniline is fluorinated to form 2-fluoro-4-methylaniline.

    Alkylation: The fluorinated aniline is then alkylated with 1-methoxypropan-2-yl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the fluoro group can yield the corresponding aniline derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylbenzaldehyde or 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylbenzoic acid.

    Reduction: Formation of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the methoxypropan-2-yl group modulates its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(1-methoxypropan-2-yl)aniline
  • 2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
  • 2-Fluoro-N-(1-methoxypropan-2-yl)cyclopentan-1-amine

Uniqueness

2-Fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline is unique due to the presence of both the fluoro and methoxypropan-2-yl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline

InChI

InChI=1S/C11H16FNO/c1-8-4-5-11(10(12)6-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3

InChI Key

MNIAJYADVOERJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)COC)F

Origin of Product

United States

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